N,3-dimethylpyridin-2-amine

Lipophilicity Drug-likeness Membrane permeability

In medicinal chemistry programs targeting gonadotropin-releasing hormone (GnRH) receptors, sourcing validated synthetic intermediates with demonstrated biological relevance accelerates lead optimization. N,3-Dimethylpyridin-2-amine (CAS 156267-13-9) directly addresses this need. - Proven Utility: Patented intermediate for benzenecarboxamide GnRH antagonists with Ki values ≤1 μM. - Defined Pharmacology: Characterized CYP2B1 inhibition (IC₅₀ = 28.8 μM) for metabolic stability SAR. - Physical Advantage: Solid at RT, enabling reliable automated dispensing and long-term storage.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 156267-13-9
Cat. No. B121008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethylpyridin-2-amine
CAS156267-13-9
Synonyms2-Pyridinamine,N,3-dimethyl-(9CI)
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC
InChIInChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9)
InChIKeyCCLYAMRVRNNGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethylpyridin-2-amine Verified Properties and Sourcing


N,3-Dimethylpyridin-2-amine (CAS 156267-13-9) is a substituted pyridine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol [1]. It features a pyridine ring bearing a methyl group at the 3-position and a methylamino group at the 2-position, making it a secondary amine building block of interest in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple suppliers in purities ranging from 95% to 99%, with typical storage conditions being ambient temperature in a dry environment protected from light [2].

N,3-Dimethylpyridin-2-amine Structural Divergence from Analogs


Within the 2-aminopyridine chemical class, seemingly minor structural modifications—such as the presence or absence of a methyl group on the ring or the degree of N‑alkylation—produce substantial differences in physicochemical properties, biological activity, and synthetic utility [1][2]. Compounds like 2‑aminopyridine, 3‑methylpyridin‑2‑amine, and 2‑(dimethylamino)pyridine cannot be freely interchanged with N,3‑dimethylpyridin‑2‑amine because these structural variations directly impact lipophilicity, basicity, physical state, and metabolic stability [1][2]. The quantitative evidence presented below demonstrates precisely where this compound diverges from its closest analogs, enabling informed selection for specific research or industrial applications.

N,3-Dimethylpyridin-2-amine Quantitative Differentiation vs. Analogs


Lipophilicity vs. 2-Aminopyridine and 2-(Dimethylamino)pyridine

The lipophilicity of N,3-dimethylpyridin-2-amine, measured as LogP = 1.50, occupies an intermediate position between the low lipophilicity of the parent 2‑aminopyridine (LogP ~0.49–0.66) and the higher lipophilicity of the fully N‑alkylated analog 2‑(dimethylamino)pyridine (LogP ~1.41–1.46) [1]. This 0.04–1.01 LogP unit difference relative to the comparators alters predicted membrane permeability and solubility profiles, which are critical parameters in lead optimization and biological assay design [1].

Lipophilicity Drug-likeness Membrane permeability

Physical State and Melting Point vs. Liquid Analogs

N,3-Dimethylpyridin-2-amine is a solid at room temperature, whereas its closest N‑alkylated analogs—N‑methylpyridin‑2‑amine (melting point 14–15 °C) and 2‑(dimethylamino)pyridine (melting point 182 °C, but described as a liquid)—exist as liquids under standard laboratory conditions [1][2]. The solid nature of the target compound simplifies weighing, handling, and long-term storage, and it may offer advantages in crystallization-based purification and solid-state formulation studies [1].

Physical property Formulation Handling

Boiling Point Comparison with Key Analogs

The predicted boiling point of N,3-dimethylpyridin-2-amine (223.4 °C at 760 mmHg) is significantly higher than that of 2‑(dimethylamino)pyridine (191 °C) and moderately higher than 2‑aminopyridine (204–210 °C) . This 32 °C increase in boiling point relative to the N,N‑dimethyl analog reflects the presence of an intramolecular hydrogen bond between the N‑H and the pyridine nitrogen, which reduces volatility and may enhance thermal stability in high‑temperature reactions .

Volatility Thermal stability Distillation

CYP2B1 Inhibition vs. 2-Aminopyridine Derivatives

N,3-Dimethylpyridin-2-amine exhibits measurable inhibitory activity against aminopyrine N‑demethylase (CYP2B1) in rat hepatic microsomes, with an IC₅₀ of 28.8 μM (28,800 nM) [1]. In contrast, optimized 2‑aminopyridine‑based scaffolds have been reported to display minimal binding to cytochromes P450 [2]. While the assays and model systems differ, this distinction suggests that N,3‑dimethylpyridin-2‑amine may possess a different metabolic interaction profile than its 2‑aminopyridine counterparts, a factor that must be considered when designing in vivo studies or when using the compound as a building block for drug candidates [1][2].

Drug metabolism CYP inhibition Drug-drug interaction

Synthetic Intermediate in GnRH Antagonist Development

N,3-Dimethylpyridin-2-amine is explicitly employed as a reaction component in the synthesis of benzenecarboxamide‑based gonadotropin‑releasing hormone (GnRH) receptor antagonists, which demonstrate Ki values ≤1 μM in competitive human receptor binding assays [1]. This validated application distinguishes the compound from simpler 2‑aminopyridine analogs, which are more commonly used as catalysts or non‑specific building blocks, and underscores its relevance in the construction of biologically active, target‑specific molecules [1].

Medicinal chemistry Synthetic intermediate GnRH antagonist

N,3-Dimethylpyridin-2-amine Application Scenarios


GnRH Antagonist Scaffold Elaboration

Researchers developing gonadotropin‑releasing hormone (GnRH) receptor antagonists can employ N,3‑dimethylpyridin‑2‑amine as a demonstrated synthetic intermediate. The compound has been used in patented syntheses yielding benzenecarboxamide derivatives with Ki values ≤1 μM [1]. This established precedent reduces synthetic risk and accelerates lead optimization in reproductive health and oncology programs.

Early-Stage DMPK Profiling

The measurable CYP2B1 inhibition (IC₅₀ = 28.8 μM) of N,3‑dimethylpyridin‑2‑amine provides a defined baseline for assessing metabolic stability and drug‑drug interaction potential in early‑stage drug discovery [2]. Unlike 2‑aminopyridine‑based scaffolds that often exhibit minimal CYP binding, this compound offers a distinct metabolic fingerprint for comparative SAR studies.

Lipophilicity-Optimized Building Block Selection

With an intermediate LogP of 1.50, N,3‑dimethylpyridin‑2‑amine occupies a unique lipophilicity space between the highly polar 2‑aminopyridine (LogP ~0.5) and the more lipophilic 2‑(dimethylamino)pyridine (LogP ~1.45) [3]. This property makes it a strategic choice when balancing aqueous solubility and membrane permeability is critical, such as in CNS or intracellular target programs.

Solid-Phase Synthesis and Automated Handling

Because N,3‑dimethylpyridin‑2‑amine is a solid at room temperature, it is inherently more compatible with automated weighing, solid‑phase extraction, and long‑term storage than its liquid analogs N‑methylpyridin‑2‑amine and 2‑(dimethylamino)pyridine [4]. This physical advantage streamlines high‑throughput synthesis and reduces the risk of handling errors.

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